molecular formula C12H14N2O3S B15262309 5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid

5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid

Cat. No.: B15262309
M. Wt: 266.32 g/mol
InChI Key: YFUWKOMJBNVPAG-UHFFFAOYSA-N
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Description

5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring with a pyrrolo-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo-Piperazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: This step involves the coupling of the pyrrolo-piperazine core with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion to other oxidized derivatives.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Substitution reactions on the thiophene ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Biology: Use in studying biological pathways and interactions due to its complex structure.

    Industry: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{6-Oxo-hexahydropyrrolo[1,2-a]pyrazin-2-yl}thiophene-2-carboxylate
  • 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide

Uniqueness

5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring with a pyrrolo-piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

5-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H14N2O3S/c15-10-3-1-8-7-13(5-6-14(8)10)11-4-2-9(18-11)12(16)17/h2,4,8H,1,3,5-7H2,(H,16,17)

InChI Key

YFUWKOMJBNVPAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1CN(CC2)C3=CC=C(S3)C(=O)O

Origin of Product

United States

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